3-Methoxy-L-Phenylalanine

概要

説明

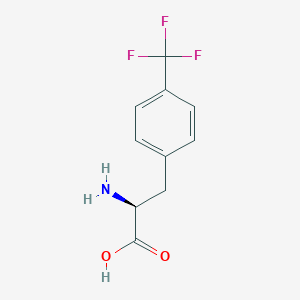

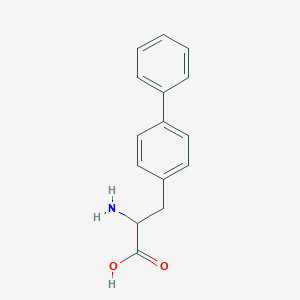

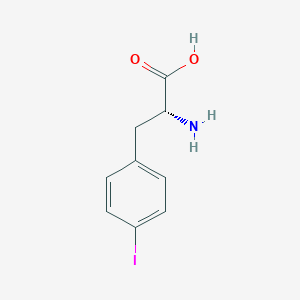

3-Methoxy-L-Phenylalanine is a phenylalanine derivative . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-L-phenylalanine .

Synthesis Analysis

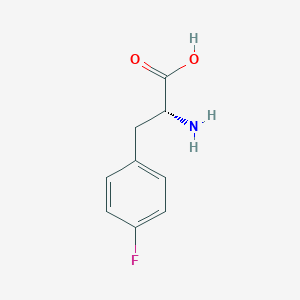

The synthesis of this compound involves the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . This process has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues . The use of covalent immobilization onto commercially available supports creates a heterogeneous catalyst with good recovered activity (50%) and excellent stability . The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine, which allowed for shorter reaction times (20 min of contact time) and excellent conversions (88% ± 4% and 89% ± 5%) respectively, which could be maintained over an extended period of time, up to 24 hours .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO3 . Its molecular weight is 195.22 .Chemical Reactions Analysis

The application of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues . The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine .Physical And Chemical Properties Analysis

The molecular weight of this compound is 195.22 . Its linear formula is C10H13NO3 .科学的研究の応用

Effects on Monoamine Metabolism : Gervas et al. (1983) studied the effects of 3-methoxy, 4-hydroxy-phenylalanine (3-OM-dopa) on monoamine turnover in rat brains. They found that while it didn't affect monoamine turnover, it interfered with the restoration of dopamine levels by L-dopa and decreased brain uptake of 14C-∼-dopa. This suggests that high levels of 3-OM-dopa might interfere with L-dopa therapy in Parkinson's disease (Gervas et al., 1983).

Metabolism in Humans : A study by O'Gorman et al. (1970) on the metabolic fate of orally ingested L-3,4-dihydroxy-phenylalanine in humans found that 3-methoxy-4-hydroxy-phenylacetic acid and other metabolites comprised a significant portion of the ingested L-dihydroxyphenylalanine. These findings provide insights into the metabolism of L-dopa in human adults (O'Gorman et al., 1970).

Precursor of Dopamine : Bartholini et al. (1971) identified 3-O-methyldopa as a major metabolite of L-dopa in animals and humans. They observed that it penetrates the blood-brain barrier and has a longer biological half-life than L-dopa, suggesting its potential role in dopamine synthesis (Bartholini et al., 1971).

Metabolic Pathway in Rat Liver : Maeda and Shindo (1976) investigated the metabolic pathway of 3-O-methylDOPA in rat liver. They found that it is first transaminated to 3-methoxy, 4-hydroxyphenylpyruvate by tyrosine aminotransferase and then reduced to 3-methoxy, 4-hydroxyphenyllactate by lactate dehydrogenase. This study adds to the understanding of 3-O-methylDOPA metabolism (Maeda & Shindo, 1976).

Production of L-Phenylalanine : Ding et al. (2016) developed an in vitro system to investigate phenylalanine biosynthesis in E. coli. They found that increasing certain enzyme concentrations enhanced the yield of phenylalanine, providing a method to improve the production of this amino acid for food and medicinal applications (Ding et al., 2016).

作用機序

Target of Action

3-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . It is believed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the metabolism of phenylalanine . PAL plays a crucial role in the biosynthesis of various bioactive compounds, including flavonoids , which are known for their anti-inflammatory and anticancer activities.

Mode of Action

The interaction of this compound with its target, PAL, results in the production of highly valuable di-substituted substrates . The compound’s interaction with PAL has been tailored through protein engineering, specifically targeting mono-substituted phenylalanine and cinnamic acid substrates .

Biochemical Pathways

This compound is involved in the phenylalanine metabolic pathway . This pathway leads to the production of maleylacetoacetate through a four-step biochemical reaction . Additionally, it is also involved in the shikimate and acetate pathways, which originate in plastids and endoplasmic reticulum, respectively .

Pharmacokinetics

It is known that phenylalanine and its derivatives are metabolized to produce various compounds, including maleylacetoacetate . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability need further investigation.

Result of Action

Its interaction with pal leads to the production of di-substituted substrates, which are valuable in various biochemical processes

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of PAL, the primary target of this compound, can be affected by factors such as pH, temperature, and the presence of other compounds . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling 3-Methoxy-L-Phenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The use of enzymes for their higher enantioselectivity and chemoselectivity in the production of non-natural amino acids has been extensively studied and proved with multiple synthetic strategies . The combination of enzyme catalysis with flow technologies can have advantages not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing . This work exemplifies the advantages that the combination of enzyme catalysis with flow technologies can have not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing .

生化学分析

Biochemical Properties

3-Methoxy-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for phenylalanine ammonia-lyases (PALs), key enzymes in the phenylpropanoid pathway for the synthesis of flavones . The interaction between this compound and these enzymes is crucial for the production of various phenolic compounds .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, high levels of phenylalanine, from which this compound is derived, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it serves as a substrate for phenylalanine ammonia-lyases, leading to the production of various phenolic compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the synthesis of this compound in continuous flow by immobilized phenylalanine ammonia-lyase allowed for shorter reaction times and excellent conversions, which could be maintained over an extended period of time, up to 24 hours .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key player in the phenylpropanoid pathway, which leads to the synthesis of flavones . This pathway begins with the conversion of phenylalanine, from which this compound is derived, to cinnamic acid .

Subcellular Localization

Studies on phenylalanine ammonia-lyases, which interact with this compound, have shown that these enzymes can be localized in different parts of the cell

特性

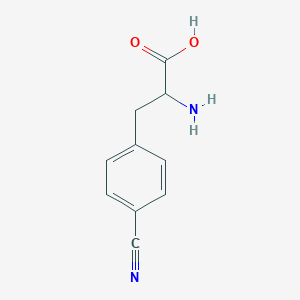

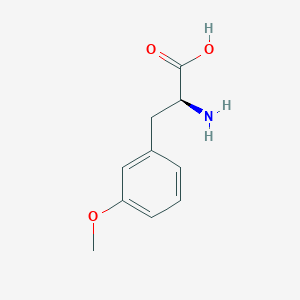

IUPAC Name |

(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXGLOBWOMUGQB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449224 | |

| Record name | 3-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33879-32-2 | |

| Record name | 3-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。